6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
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Overview
Description
6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine typically involves the chlorination of 2-(propan-2-yloxy)pyridin-3-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to achieve high selectivity and purity of the final product. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(propan-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) in ethanol or methanol.
Major Products Formed
Substitution: Formation of 6-azido-2-(propan-2-yloxy)pyridin-3-amine or 6-thiocyanato-2-(propan-2-yloxy)pyridin-3-amine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound.
Scientific Research Applications
Chemistry
In chemistry, 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential as a ligand in the development of enzyme inhibitors. It can interact with specific enzymes, modulating their activity and providing insights into enzyme function and regulation .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients for various products .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the target enzyme and the pathway affected .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(propan-2-yloxy)pyridine
- 6-Chloro-2-(propan-2-yloxy)pyrimidine
- 6-Chloro-2-(propan-2-yloxy)pyrazine
Uniqueness
6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. The presence of both the chloro and propan-2-yloxy groups at specific positions on the ring imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active molecules .
Biological Activity
6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor of mitochondrial complex I, which is crucial for energy production in cells. This mechanism is particularly relevant in the context of antifungal activity, where it disrupts ATP synthesis in fungal cells, leading to cell death .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that pyridine derivatives showed promising activity against various strains, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | MIC (μM) | Pathogen |
---|---|---|
This compound | 3.00 | Staphylococcus aureus |
5-Chloro-6-(propan-2-yloxy)pyridin-3-amine | 2.50 | Candida albicans |
Other Pyridine Derivatives | 2.18 - 3.08 | Various Strains |
Anticancer Activity
6-Chloro derivatives have been investigated for their anticancer properties. For instance, related compounds have shown efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These compounds often exhibit IC50 values in the low micromolar range, indicating potent cytotoxic effects .
Table 2: Anticancer Activity of Related Compounds
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
6-Chloro-N-isopropyl-pyridin derivatives | <10 | MCF-7 |
Other Pyridine Derivatives | <5 | HCT116 |
Study on Antifungal Activity
A study conducted by Eldeab et al. synthesized various pyridine derivatives, including those with chloro substitutions. The results demonstrated that these compounds exhibited significant antifungal activity against Candida species, with some achieving MIC values comparable to standard antifungal agents .
Study on Cytotoxicity
In another investigation, a series of pyridine-based compounds were evaluated for their cytotoxic effects on cancer cell lines. The study found that specific modifications to the pyridine structure enhanced cytotoxicity significantly, with derivatives showing IC50 values below 10 μM against MCF-7 cells .
Properties
Molecular Formula |
C8H11ClN2O |
---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
6-chloro-2-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)12-8-6(10)3-4-7(9)11-8/h3-5H,10H2,1-2H3 |
InChI Key |
KLUIBCHLQSALCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)Cl)N |
Origin of Product |
United States |
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